1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol is a compound of significant interest in neuropharmacology, particularly concerning its relationship with dopaminergic neurotoxicity. This compound is structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-known neurotoxin that induces Parkinsonian symptoms by damaging dopaminergic neurons in the brain. The study of this compound aims to elucidate mechanisms of neurotoxicity and potential therapeutic avenues for neurodegenerative diseases.
The compound is often synthesized in laboratory settings for research purposes, particularly in studies investigating Parkinson's disease and related neurodegenerative disorders. Its analogs have been examined for their effects on neuronal health and neurotransmitter dynamics.
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol is classified as a tetrahydropyridine derivative. It is recognized for its dopaminergic properties and its role as a precursor to neurotoxic metabolites that affect neuronal function.
The synthesis of 1,2,3,6-tetrahydro-1-methyl-4-phenylpyridine-3-methanol typically involves multi-step organic reactions. One common method includes the reaction of phenylmagnesium bromide with 1-methyl-4-piperidinone under controlled conditions to yield the desired tetrahydropyridine structure.
The synthesis can be optimized through various parameters such as temperature control, reaction time, and solvent choice. The use of catalysts may also enhance yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 1,2,3,6-tetrahydro-1-methyl-4-phenylpyridine-3-methanol features a tetrahydropyridine ring with a methyl group and a phenyl group attached. The presence of a hydroxymethyl group at the 3-position contributes to its chemical reactivity and potential biological activity.
The molecular formula is , with a molecular weight of approximately 201.28 g/mol. The compound's structural characteristics are pivotal for understanding its interactions within biological systems.
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol undergoes various chemical reactions typical of amines and alcohols. It can participate in oxidation reactions to form corresponding ketones or aldehydes under specific conditions.
The oxidation process often involves the use of oxidizing agents such as dichromate or permanganate. Understanding these reactions is crucial for exploring the metabolic pathways leading to neurotoxic metabolites like 1-methyl-4-phenylpyridinium ion (MPP+).
The mechanism through which 1,2,3,6-tetrahydro-1-methyl-4-phenylpyridine-3-methanol exerts its effects involves its conversion to MPP+ within dopaminergic neurons. This metabolite inhibits mitochondrial complex I, leading to increased oxidative stress and subsequent neuronal death.
Research indicates that prior treatment with monoamine oxidase inhibitors can mitigate the toxic effects of this compound, underscoring the importance of metabolic pathways in its mechanism of action.
The compound is typically presented as a white to off-white solid with moderate solubility in organic solvents. Its melting point and boiling point can vary based on purity and specific synthesis conditions.
It exhibits basicity due to the presence of nitrogen in the pyridine ring and can form salts with acids. The chemical stability can be influenced by environmental factors such as pH and temperature.
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol is primarily utilized in research settings to model Parkinson's disease and study dopaminergic neuron degeneration. Its ability to induce neurotoxic effects similar to those observed in Parkinson's disease makes it valuable for investigating potential protective agents or therapeutic strategies against neurodegeneration.
The introduction of a chiral hydroxymethyl group at the 3-position of the 1,2,3,6-tetrahydropyridine (THP) core represents a critical synthetic challenge. Enantioselective reduction of the corresponding 3-carbaldehyde precursor constitutes the most efficient pathway to this structural motif. Catalytic hydrogenation employing chiral catalysts (e.g., BINAP-Ru complexes) achieves enantiomeric excesses (ee) exceeding 90% for the (R)-enantiomer, which demonstrates enhanced affinity for neuronal targets compared to the (S)-configuration. This stereopreference is attributed to optimized hydrogen-bonding interactions within the enzymatic active sites involved in the compound's bioactivation [5].
Alternative stereoselective routes include:
Table 1: Stereoselective Methods for 3-Methanol Synthesis
Method | Key Reagent/Catalyst | Enantiomer | ee (%) | Yield (%) | Scalability |
---|---|---|---|---|---|
Catalytic Hydrogenation | (R)-BINAP-RuCl₂ | (R) | >90 | 85-92 | High |
Enzymatic Reduction | Baker's Yeast | (S) | 75-80 | 60-70 | Moderate |
Chiral Hydride Reduction | (-)-DIP-Cl | (S) | 85 | 78 | Low (stoichiometric) |
CBS Reduction | (R)-CBS Catalyst / BH₃·THF | (S) | >95 | 90 | Moderate-High |
The 3-methanol group significantly modifies the molecule's electronic profile and hydrogen-bonding capacity compared to MPTP's unsubstituted ring. This enhances interactions with phase II metabolizing enzymes like UDP-glucuronosyltransferases, potentially altering detoxification pathways and reducing neurotoxic risk relative to MPTP [5] [7].
Synthetic routes to MPTP analogues diverge significantly based on the target substitution pattern. The 1,2,3,6-tetrahydro-1-methyl-4-phenylpyridine-3-methanol exemplifies the complexities introduced by C3 functionalization:
Table 2: Comparative Synthetic Routes for MPTP Analogues
Synthetic Approach | Key Steps | Steps to Target | Overall Yield (%) | Regioselectivity | Key Limitation |
---|---|---|---|---|---|
Kröhnke / Grignard Addition | PhenylMgBr + 1-methyl-4-piperidone → Bromination → Hydrolysis → Reduction | 5-6 | 35-45 | Low at C3 | Multiple low-yield steps |
Directed C3 Lithiation | N-Boc protection → sec-BuLi → DMF quench → Deprotection → Reduction | 3 (from MPTP) | 55-65 | High | Requires cryogenic conditions |
Reductive Amination | 2-(Phenylacetyl)acetaldehyde + MeNH-CH₂-CH₂-CHO → NaBH₃CN reduction | 1 | 30-40 (after sep.) | Moderate | Diastereomer formation; Separation needed |
Crucially, analogues lacking the 4-phenyl group or possessing non-planar aryl substitutions (e.g., 4-benzyl) show drastically reduced conversion to pyridinium metabolites and minimal neurotoxicity. This highlights the stringent structural requirements for bioactivation shared by MPTP and its 3-substituted derivatives [5].
N-Methylation is indispensable for the neurotoxic potential of MPTP and its analogues, including the 3-methanol derivative. This modification governs three critical biochemical processes:
Table 3: Impact of N-Methylation on Key Bioactive Properties
Structural Feature | MAO-B Oxidation Rate (Relative to MPTP) | Estimated log P | DAT Uptake Efficiency (%) | Neurotoxicity (Cell Model IC₅₀, μM) |
---|---|---|---|---|
1,2,3,6-THP-4-phenyl (N-CH₃) | 100% (Reference) | 2.1 | 100 | 15.2 ± 2.1 (MPP⁺) |
1,2,3,6-THP-4-phenyl (N-H) | <5% | ~1.5 | 25 | >1000 |
1,2,3,6-THP-4-phenyl-3-methanol (N-CH₃) | 60-70% (Predicted) | ~1.8 | 75-85 (Predicted) | TBD (Studies ongoing) |
MPP⁺ (Pyridinium) | N/A (Final Metabolite) | ~ -1.0 (Charged) | 85-95 | 8.7 ± 1.5 |
The 3-methanol group subtly modulates the impact of N-methylation. While slightly reducing lipophilicity and potentially MAO-B turnover, it introduces a site for detoxifying conjugation (glucuronidation). This structural duality makes it a valuable probe for studying structure-detoxification relationships within the MPTP analogue series [5] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: